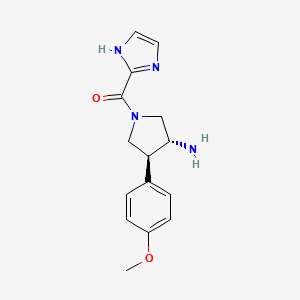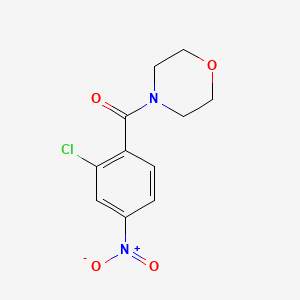
(3R*,4S*)-1-(1H-imidazol-2-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to (3R*,4S*)-1-(1H-imidazol-2-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine often involves multi-step chemical processes, including cyclization reactions and the use of catalysts. For instance, the synthesis of 3-formyl imidazo[1,2-a]pyridines under Cu-catalyzed conditions signifies the complexity and the need for precise conditions to obtain such compounds (Rao et al., 2017). These processes highlight the intricacies involved in crafting compounds with specific functional groups and stereochemistry.
Molecular Structure Analysis
Understanding the molecular structure of (3R*,4S*)-1-(1H-imidazol-2-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine involves analyzing crystal structures and molecular interactions. For example, studies on imidazo[1,2-a]pyridine derivatives reveal how substituents affect molecular orientation and interactions, such as the inclination of the 4-methoxyphenyl ring relative to the imidazole ring (Dhanalakshmi et al., 2018). These structural insights are crucial for understanding the chemical and physical properties of the compound.
Chemical Reactions and Properties
The chemical reactivity of (3R*,4S*)-1-(1H-imidazol-2-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine is influenced by its functional groups. For instance, imidazo[1,2-a]pyridines can undergo various chemical reactions, including cycloadditions and rearrangements, to yield a wide range of derivatives with different biological and chemical properties (Cao et al., 2014). These reactions showcase the compound's versatility in synthetic chemistry.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of compounds with structures related to (3R*,4S*)-1-(1H-imidazol-2-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine in the synthesis of heterocyclic compounds. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles highlights the reactivity of similar compounds under certain conditions (Khalafy et al., 2002). Additionally, the creation of imidazo[1,2-a]pyridine derivatives with potential antiulcer agents further showcases the versatility of such structures in medicinal chemistry applications (Starrett et al., 1989).
Anticancer and Antioxidant Activities
Compounds bearing the imidazole and related structures have been evaluated for their anticancer and antioxidant activities. A study on new synthesized 3-secondary amine derivatives bearing imidazo[1,2-a]pyrimidine revealed their potential for anticancer and antioxidant applications (Rehan et al., 2021). This indicates the broad therapeutic potential of compounds within this chemical class.
Novel Synthetic Methodologies
Research has also focused on developing novel synthetic methodologies involving these compounds. For instance, the iron-catalyzed reductive amination of carbonyl derivatives with ω-amino fatty acids to access cyclic amines showcases innovative approaches to constructing complex amines using catalysis (Wei et al., 2019). Such methodologies highlight the importance of these compounds in advancing synthetic organic chemistry.
Optical and Material Science Applications
The exploration of optical properties and applications in material science is another area of interest. For instance, the synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives for their absorption and fluorescence properties underline the potential of such compounds in the development of luminescent materials (Volpi et al., 2017).
特性
IUPAC Name |
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-11-4-2-10(3-5-11)12-8-19(9-13(12)16)15(20)14-17-6-7-18-14/h2-7,12-13H,8-9,16H2,1H3,(H,17,18)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHHWZRZRQUEO-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)
![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)
![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)
![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)
![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)
